3-Imino-3H-benzo[f]chromene-2-carbonitrile
CAS No.:
Cat. No.: VC16096505
Molecular Formula: C14H8N2O
Molecular Weight: 220.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8N2O |
|---|---|
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | 3-iminobenzo[f]chromene-2-carbonitrile |
| Standard InChI | InChI=1S/C14H8N2O/c15-8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-14(10)16/h1-7,16H |
| Standard InChI Key | KPTYBJVHTZXOAP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C#N |
Introduction
Overview
3-Imino-3H-benzo[f]chromene-2-carbonitrile (CAS: 141987-72-6) is a heterocyclic organic compound featuring a fused naphthopyran backbone modified with an imino group at position 3 and a nitrile group at position 2. With a molecular formula of and a molecular weight of 220.23 g/mol , this compound serves as a versatile intermediate in organic synthesis and exhibits potential biological activities.
Structural Characteristics
Molecular Architecture
The compound consists of a benzo[f]chromene core, a tricyclic system comprising two fused benzene rings and a pyran ring. Key functional groups include:
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3-Imino group: A tautomeric moiety capable of existing in keto-enol forms.
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2-Carbonitrile: A polar nitrile group influencing reactivity and solubility.
Spectroscopic Data
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IR: Stretching vibrations at 2180–2192 cm⁻¹ (C≡N) and 1600–1664 cm⁻¹ (C=N) .
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NMR: Aromatic protons resonate at δ 6.9–8.0 ppm, with imino protons appearing as broad singlets near δ 8.9–9.5 ppm .
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NMR: Signals at δ 116–121 ppm (C≡N), δ 143–160 ppm (C=N), and δ 110–152 ppm (aromatic carbons) .
Synthetic Methodologies
Reduction of 3-Cyano-2-Iminocoumarins
A widely used method involves sodium borohydride-mediated reduction of 3-cyano-2-iminocoumarins in methanol at 0°C for 45 minutes, yielding 90% product .
General Procedure:
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Suspend 12 mmol of 2-imino-2H-1-benzopyran-3-carbonitrile in 12 mL methanol.
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Add 6 mmol NaBH₄ in portions under vigorous stirring.
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Quench with water, filter, and dry under vacuum to obtain a yellowish powder .
Multicomponent Reactions
Three-component reactions using β-naphthol, aldehydes, and malononitrile under solvent-free conditions with DMAP catalyst achieve 70–85% yields .
Example:
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β-Naphthol + 4-methoxybenzaldehyde + malononitrile → 2-amino-4-(4-methoxyphenyl)-4H-benzo[f]chromene-3-carbonitrile .
Comparative Synthesis Table
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| NaBH₄ Reduction | Methanol, 0°C, 45 min | 90 | |
| DMAP-Catalyzed MCR | Solvent-free, 100°C, 2 h | 85 | |
| Piperidine-Mediated MCR | Ethanol, reflux, 2 h | 75 |
Chemical Reactivity and Applications
Key Reactions
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Reduction: Converts the imino group to an amine, forming 3-amino derivatives .
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Cyclization: Reacts with phenylisothiocyanate under microwave irradiation to yield chromeno-pyrimidine derivatives .
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Functionalization: The nitrile group undergoes hydrolysis to carboxamides or reacts with Grignard reagents to form ketones .
Biological and Material Applications
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Anticancer Activity: Derivatives inhibit EGFR kinase (IC₅₀: 0.25–1.5 μM) and show cytotoxicity against HCT-116 and MCF-7 cells .
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Chemosensors: Despite poor metal ion selectivity, the compound exhibits fluorescence quenching in the presence of Cu²⁺ and Fe³⁺ .
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Material Science: Serves as a precursor for optoelectronic materials due to its conjugated π-system.
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